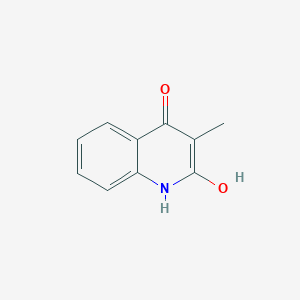

4-Hydroxy-3-methylquinolin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-hydroxy-3-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-9(12)7-4-2-3-5-8(7)11-10(6)13/h2-5H,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQAOPJGHDFCPDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2NC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172038 | |

| Record name | 3-Methyl-2,4-quinolinediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1873-59-2 | |

| Record name | 3-Methyl-2,4-quinolinediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001873592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1873-59-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-2,4-quinolinediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3-methyl-4-quinolone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG6JUY885Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-3-methylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-hydroxy-3-methylquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. This document includes a summary of its key chemical data, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities through relevant signaling pathways. The information is presented to support further research and development involving this molecule.

Chemical Properties

This compound, with the CAS number 1873-59-2, is a quinolinone derivative.[1] Its core structure consists of a fused benzene and a dihydropyridinone ring, with hydroxyl and methyl substituents at positions 4 and 3, respectively. This arrangement allows for keto-enol tautomerism, with the 4-hydroxy-2-quinolone form being predominant.

Quantitative Data

The key chemical and physical properties of this compound are summarized in the table below. It is important to note that while some data is readily available from multiple sources, specific experimental values for melting point, solubility, and pKa are not consistently reported in the literature.

| Property | Value | Source(s) |

| IUPAC Name | 4-hydroxy-3-methyl-1H-quinolin-2-one | [1] |

| CAS Number | 1873-59-2 | [1] |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1][2] |

| Appearance | Light yellow to yellow solid (predicted) | [3] |

| Melting Point | Not available. A similar compound, 4-hydroxy-1-methyl-2-quinolone, has a reported melting point of 269-271 °C. | [2][3] |

| Boiling Point | 309.2 °C at 760 mmHg | [1] |

| Density | 1.297 g/cm³ | [1] |

| Solubility | Data not available. Quinolinone derivatives generally exhibit solubility in organic solvents like DMSO and DMF. 4-Hydroxyquinoline is soluble in methanol. | |

| pKa | Data not available. A predicted pKa for the similar 4-hydroxy-1-methyl-2-quinolone is approximately 4.50. | [3] |

| LogP | 1.54210 | [1] |

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl group, and the N-H and O-H protons.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~11.0 - 12.0 | Singlet (broad) | N-H |

| ~9.0 - 10.0 | Singlet (broad) | O-H |

| ~7.0 - 8.0 | Multiplet | Aromatic protons (H5, H6, H7, H8) |

| ~2.1 | Singlet | -CH₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (C2) |

| ~160 | C-OH (C4) |

| ~140 | Aromatic C (C8a) |

| ~115 - 135 | Aromatic C (C5, C6, C7, C8) |

| ~110 | Aromatic C (C4a) |

| ~100 | C-CH₃ (C3) |

| ~15 | -CH₃ |

FT-IR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400–3200 | O-H stretch (H-bonded) | Hydroxyl |

| 3300–3100 | N-H stretch | Amide |

| 3100–3000 | C-H stretch | Aromatic |

| 1660–1640 | C=O stretch | Amide (lactam) |

| 1600–1450 | C=C stretch | Aromatic |

| 1200–1000 | C-O stretch | Phenolic hydroxyl |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the compound's molecular weight.

| m/z | Assignment |

| 175 | [M]⁺ |

| 146 | [M - CO - H]⁺ |

Experimental Protocols

Synthesis via Conrad-Limpach Reaction

The Conrad-Limpach synthesis is a classical and effective method for preparing 4-hydroxyquinolines.[4][5]

This reaction involves the condensation of an aniline with a β-ketoester to form an enamine intermediate, followed by thermal cyclization to yield the 4-hydroxyquinoline.[5]

-

Aniline

-

Ethyl 2-methylacetoacetate

-

High-boiling point inert solvent (e.g., mineral oil, diphenyl ether)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Step 1: Formation of the Enamine Intermediate

-

In a round-bottom flask, combine equimolar amounts of aniline and ethyl 2-methylacetoacetate.

-

The reaction can be performed neat or in a minimal amount of ethanol as a solvent.

-

Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the formation of the enamine is complete (disappearance of starting materials), the ethanol (if used) is removed under reduced pressure. The resulting crude enamine can be used in the next step without further purification.

Step 2: Thermal Cyclization

-

Add the crude enamine to a high-boiling point inert solvent in a suitable reaction vessel equipped with a condenser.

-

Heat the mixture to approximately 250 °C.[5] The reaction is typically maintained at this temperature for 1-2 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature. The this compound product should precipitate.

-

Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Characterization

The synthesized compound should be characterized using the following methods to confirm its identity and purity.

-

Determine the melting point of the purified product using a standard melting point apparatus.

-

Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Compare the obtained spectra with the expected chemical shifts and coupling patterns.

-

Prepare a sample of the compound as a KBr pellet or a thin film.

-

Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups.

-

Obtain the mass spectrum of the compound using an appropriate ionization technique (e.g., Electron Ionization - EI).

-

Confirm the molecular weight from the molecular ion peak.

Biological Activity and Signaling Pathways

Quinolinone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[6] Some derivatives have been shown to exert their effects by modulating key cellular signaling pathways.

Inhibition of NF-κB and NFAT Signaling

Certain quinolinone derivatives have been identified as inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and NFAT (Nuclear Factor of Activated T-cells) signaling pathways. These pathways are crucial in regulating immune responses, inflammation, and cell survival.[7][8]

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[7][9][10][11]

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

The NFAT pathway is primarily activated by an increase in intracellular calcium levels. This rise in calcium activates the phosphatase calcineurin, which dephosphorylates NFAT, leading to its nuclear translocation. In the nucleus, NFAT cooperates with other transcription factors to regulate the expression of genes involved in T-cell activation and immune responses.[8][12][13][14]

Caption: Potential inhibition of the NFAT signaling pathway by this compound.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound.

Caption: General experimental workflow for the synthesis and analysis of the target compound.

Conclusion

This compound is a molecule with potential for further investigation in various scientific fields. This guide has consolidated its known chemical properties and provided detailed protocols for its synthesis and characterization. The exploration of its potential interaction with the NF-κB and NFAT signaling pathways highlights promising avenues for future research in drug discovery and development. Further experimental work is required to determine its precise physical properties, such as melting point and solubility, and to fully elucidate its biological activity profile.

References

- 1. 4-Hydroxy-3-methyl-2(1H)-Quinolinone | CAS#:1873-59-2 | Chemsrc [chemsrc.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 4-HYDROXY-1-METHYL-2-QUINOLONE | 1677-46-9 [chemicalbook.com]

- 4. synarchive.com [synarchive.com]

- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 6. FT-IR spectroscopic analyses of 4-hydroxy-1-methyl-3-[2-nitro-2-oxoacetyl-2(1H)quinolinone (HMNOQ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 10. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. NFAT [bio.davidson.edu]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. karger.com [karger.com]

An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-3-methylquinolin-2(1H)-one from Aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-hydroxy-3-methylquinolin-2(1H)-one, a valuable scaffold in medicinal chemistry, starting from aniline. This document details the core chemical principles, experimental procedures, and characterization data relevant to this process.

Introduction

Quinolin-2(1H)-one derivatives are a significant class of heterocyclic compounds widely explored in drug discovery and development due to their diverse pharmacological activities. The specific derivative, this compound, serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The primary and most established synthetic route to this compound from aniline is a variation of the Conrad-Limpach reaction, which involves the condensation of aniline with a substituted malonic ester, in this case, diethyl methylmalonate, followed by thermal cyclization.

Reaction Principle and Mechanism

The synthesis of this compound from aniline and diethyl methylmalonate is a classic example of the Conrad-Limpach synthesis. The reaction proceeds in two key stages:

-

Condensation: Aniline reacts with diethyl methylmalonate to form an intermediate enamine or anilidate. This step typically occurs at a lower temperature and involves the nucleophilic attack of the aniline nitrogen on one of the ester carbonyl groups of diethyl methylmalonate, followed by the elimination of ethanol.

-

Thermal Cyclization: The intermediate is then heated to a high temperature (typically 250-270°C). This thermal energy promotes an intramolecular cyclization, where the aniline ring attacks the second ester carbonyl group, leading to the formation of the quinolinone ring system. A subsequent elimination of another molecule of ethanol yields the final product. The reaction is driven to completion by the formation of the stable heterocyclic aromatic system.

The overall reaction can be summarized as follows:

Aniline + Diethyl methylmalonate → this compound + 2 Ethanol

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Aniline | C₆H₇N | 93.13 | 184.1 | 1.022 |

| Diethyl methylmalonate | C₈H₁₄O₄ | 174.19 | 198-199 | 1.013 |

| This compound | C₁₀H₉NO₂ | 175.18 | 309.2 at 760 mmHg | 1.297[1] |

Experimental Protocol

This protocol is a generalized procedure based on established methods for the Conrad-Limpach synthesis of 3-substituted 4-hydroxyquinolin-2-ones.[2]

Materials:

-

Aniline (reagent grade)

-

Diethyl methylmalonate (reagent grade)

-

Toluene

-

0.5 M Sodium hydroxide solution

-

10% Hydrochloric acid

-

Decolorizing charcoal

Equipment:

-

Round-bottom flask equipped with a distillation head and a magnetic stirrer

-

Heating mantle or metal bath

-

Stirring plate

-

Beakers

-

Separatory funnel

-

Büchner funnel and filter flask

-

pH indicator paper (e.g., Congo red paper)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a distillation head, combine aniline (100 mmol) and diethyl methylmalonate (102 mmol).

-

Initial Heating (Condensation): Heat the mixture in a metal bath or with a heating mantle to 220-230°C for 1 hour with stirring. During this phase, the initial condensation reaction occurs, and some ethanol may begin to distill off.

-

Thermal Cyclization: Increase the temperature to 260-270°C and continue heating until the distillation of ethanol ceases (typically 3-6 hours). The reaction mixture will darken in color.

-

Workup - Precipitation: Carefully pour the hot reaction mixture into a beaker containing stirred toluene (50 mL). Allow the mixture to cool to room temperature. The crude product will precipitate out of the solution.

-

Filtration: Collect the precipitate by filtration using a Büchner funnel.

-

Workup - Extraction: Transfer the collected solid to a beaker containing 0.5 M aqueous sodium hydroxide solution (250 mL) and toluene (50 mL). Stir the mixture to dissolve the product in the aqueous basic solution.

-

Separation: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Discard the organic layer.

-

Purification of Aqueous Layer: Wash the aqueous layer with toluene (2 x 40 mL) to remove any non-acidic impurities. Treat the aqueous solution with a small amount of decolorizing charcoal, stir for a few minutes, and then filter to remove the charcoal.

-

Precipitation of Final Product: Acidify the clear aqueous solution with 10% hydrochloric acid until the solution is acidic to Congo red paper (or a suitable pH indicator). The pure this compound will precipitate as a solid.

-

Final Filtration and Drying: Collect the final product by filtration, wash with cold water, and allow it to air-dry or dry in a vacuum oven.

Characterization Data

The following table summarizes the expected characterization data for this compound.

| Analysis | Expected Results |

| Appearance | White to off-white solid |

| Melting Point | Typically in the range of 220-230°C (may vary depending on purity) |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~11.5 (s, 1H, OH), ~11.0 (s, 1H, NH), 7.0-8.0 (m, 4H, aromatic protons), ~2.0 (s, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~165 (C=O), ~160 (C-OH), ~140 (aromatic C), ~115-135 (aromatic CH), ~105 (C-CH₃), ~10 (CH₃) |

| IR (KBr, cm⁻¹) | ~3200-2800 (broad, O-H and N-H stretching), ~1650 (C=O stretching, amide), ~1600, 1580, 1480 (C=C aromatic stretching) |

| Mass Spec. (EI) | m/z: 175 (M⁺), other fragmentation patterns corresponding to the loss of CO, CH₃, etc. |

Visualizations

Reaction Pathway

Caption: Conrad-Limpach reaction pathway from aniline.

Experimental Workflow

Caption: Step-by-step synthesis and purification workflow.

Conclusion

The synthesis of this compound from aniline via the Conrad-Limpach reaction is a robust and well-established method. This in-depth guide provides the necessary technical details for its successful implementation in a laboratory setting. The procedure, while requiring high temperatures, is straightforward and leads to the desired product in good yields. The provided characterization data will aid in the identification and quality control of the synthesized compound, which can then be utilized in further drug development and medicinal chemistry research.

References

A Technical Guide to the Synthesis and Characterization of 4-Hydroxy-3-methylquinolin-2(1H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of 4-hydroxy-3-methylquinolin-2(1H)-one and its derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antifungal properties.[1][2][3] This guide details common synthetic methodologies, comprehensive characterization techniques, and presents key quantitative data in a structured format for ease of comparison.

Synthetic Methodologies

The synthesis of this compound derivatives can be achieved through several routes. The most prevalent method is the thermal condensation of an appropriate aniline with a substituted diethyl malonate.[4][5] Variations of this approach, including microwave-assisted synthesis, have been developed to improve reaction times and yields.[4]

A general synthetic scheme involves the reaction of an N-substituted aniline with diethyl methylmalonate. The reaction is typically heated at high temperatures to drive the cyclization and subsequent formation of the quinolinone ring.

Further derivatization can be achieved at various positions of the quinolinone core. For instance, the hydroxyl group at the C4 position can be alkylated, and the methyl group at the C3 position can be functionalized to introduce diverse substituents.[6][7] Nitration at the C3 position followed by reduction to an amino group opens up possibilities for amide and other functionalities.[3][8]

Characterization Techniques

A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of this compound derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the molecular structure. The proton NMR spectrum typically shows characteristic signals for the aromatic protons, the N-substituted group, and the C3-methyl group. The enolic hydroxyl proton at C4 often appears as a broad singlet at a downfield chemical shift.[3][9]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic absorption bands include the O-H stretch of the hydroxyl group, the C=O stretch of the amide in the quinolinone ring, and C=C stretching vibrations of the aromatic system.[9][10]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition.[7][10]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including stereochemistry and intermolecular interactions in the solid state.[4][11][12]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of this compound derivatives reported in the literature.

Table 1: Synthesis and Physicochemical Properties

| Compound | R Group (at N1) | R' Group (at C3) | Synthetic Method | Yield (%) | Melting Point (°C) | Reference |

| 1 | Methyl | Phenyl | Thermal Condensation | 80 | 222-226 | [4] |

| 2 | H | H | Not Specified | Not Specified | >300 | [1] |

| 3 | Methyl | Nitro | Nitration | 87 | 159-161 | [3] |

| 4 | Phenyl | H | Not Specified | Not Specified | Not Specified | [6] |

Table 2: Spectroscopic Data

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | MS (m/z) | Reference |

| 3c | 8.21, 7.58-7.20, 6.95-6.84, 5.92, 3.81, 3.54 | 159.68, 158.84, 156.57, 143.75, 139.85, 135.27, 131.86, 131.29, 128.45, 128.15, 127.81, 126.81, 125.41, 123.53, 121.76, 115.94, 113.98, 113.13, 108.25, 84.30, 55.13, 29.23 | 3058, 2837, 1652, 1557, 1499, 1384, 1113, 988, 756, 700 | 472.1905 [M+H]+ | [10] |

| 3h | 8.22, 7.61-7.21, 5.95, 3.54 | 159.59, 156.75, 143.46, 139.90, 138.51, 134.79, 131.56, 130.80, 129.03, 128.25, 127.97, 126.77, 126.35, 123.61, 121.94, 121.29, 115.82, 114.10, 107.73, 84.35, 29.25 | 3062, 2937, 1736, 1648, 1557, 1486, 1400, 1114, 989, 760, 700 | 520.0904 [M+H]+ | [10] |

Table 3: Biological Activity

| Compound | Target/Assay | IC50 (µM) | Cell Line | Reference |

| III-a1 | Anticancer (MTT assay) | 25 µg/mL | MDA-MB | [6] |

| III-b1 | Anticancer (MTT assay) | 25 µg/mL | MDA-MB | [6] |

| III-b2 | Anticancer (MTT assay) | 25 µg/mL | MDA-MB | [6] |

| 3h | LOX Inhibition | 10 | Not Specified | [8] |

| 3s | LOX Inhibition | 10 | Not Specified | [8] |

Experimental Protocols

General Procedure for Thermal Condensation Synthesis[4][5]

-

A mixture of the appropriate N-substituted aniline (100 mmol) and diethyl methylmalonate (102 mmol) is placed in a flask equipped with a distillation head.

-

The mixture is heated in a metal bath to 220-230 °C for 1 hour.

-

The temperature is then raised to 260-270 °C and maintained until the distillation of ethanol ceases (typically 3-6 hours).

-

The hot reaction mixture is carefully poured into stirred toluene (50 mL) and allowed to cool to room temperature.

-

The resulting precipitate is collected by filtration.

-

The crude product is dissolved in aqueous sodium hydroxide solution (0.5 M) and washed with toluene.

-

The aqueous layer is treated with decolorizing charcoal, filtered, and then acidified with 10% HCl.

-

The precipitated product is collected by filtration, washed with water, and purified by recrystallization.

General Procedure for N-Alkylation[7]

-

To a solution of the this compound derivative (1.0 mmol) in anhydrous DMF (10 mL), add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired alkyl halide (1.2 mmol) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or gentle heating until completion, as monitored by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

General Procedure for Characterization

-

NMR: Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). 1H and 13C NMR spectra are recorded on a 300, 400, or 600 MHz spectrometer.

-

IR: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

-

MS: Mass spectra are obtained using an ESI or other suitable ionization technique.

Biological Significance and Signaling Pathways

Derivatives of this compound have been investigated for a range of biological activities. For instance, certain derivatives have shown potent inhibitory activity against lipoxygenase (LOX), an enzyme involved in the inflammatory cascade.[8] Inhibition of LOX can be a therapeutic strategy for inflammatory diseases.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound derivatives. The synthetic versatility of this scaffold allows for the generation of diverse libraries of compounds for biological screening. The characterization protocols outlined herein are essential for ensuring the purity and structural integrity of these novel chemical entities. The promising biological activities of these derivatives warrant further investigation in the pursuit of new therapeutic agents.

References

- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. sciforum.net [sciforum.net]

- 10. Synthesis of pyrano[3,2- c ]quinolones and furo[3,2- c ]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1 H )-one and pr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03416F [pubs.rsc.org]

- 11. Synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) of prospective anti-COVID-19 drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Diverse Biological Activities of Quinolinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold, a bicyclic heterocyclic aromatic organic compound, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, making them a focal point in the quest for novel therapeutic agents. This technical guide provides an in-depth overview of the multifaceted biological activities of quinolinone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties. This document summarizes key quantitative data, details experimental protocols for activity assessment, and visualizes relevant signaling pathways and workflows to facilitate further research and drug development.

Anticancer Activity

Quinolinone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and migration.[3][4]

Mechanisms of Anticancer Action

Several quinolinone derivatives exert their anticancer effects through the inhibition of critical cellular targets:

-

Tyrosine Kinase Inhibition: Many quinolinone derivatives are potent inhibitors of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[3][5] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.[5] By inhibiting EGFR, these compounds block downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which are essential for cell growth and proliferation.[5]

-

Tubulin Polymerization Inhibition: Some quinolinone-chalcone hybrids have been identified as potent inhibitors of tubulin polymerization.[3] By disrupting microtubule dynamics, these compounds induce cell cycle arrest at the G2/M phase, leading to apoptosis.[3]

-

Topoisomerase Inhibition: Certain quinolinone analogues act as DNA intercalating agents and inhibitors of topoisomerase enzymes, which are vital for DNA replication and repair.[2][6] This interference with DNA processes ultimately triggers cancer cell death.

-

Pim-1 Kinase Inhibition: Pim-1 kinase, a serine/threonine kinase that controls programmed cell death, is another target of quinolinone derivatives.[6] Inhibition of Pim-1 kinase can induce apoptosis and halt the cell cycle in cancer cells.[6]

-

PI3K/Akt/mTOR Pathway Inhibition: Quinoline-chalcone hybrids have been shown to inhibit the PI3K/Akt/mTOR pathway, a critical signaling network for cell survival and proliferation in various cancers.[3]

Quantitative Anticancer Data

The anticancer efficacy of quinolinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone Derivative 12e | MGC-803 (Gastric Cancer) | 1.38 | [5] |

| HCT-116 (Colon Cancer) | 5.34 | [5] | |

| MCF-7 (Breast Cancer) | 5.21 | [5] | |

| Quinoline-Chalcone Hybrid 33 | EGFR | 0.037 | [3] |

| Quinoline-Chalcone Hybrid 34 | EGFR | Not specified | [3] |

| Quinoline-3-carboxamide furan-derivative | MCF-7 (Breast Cancer) | 3.35 | [3] |

| EGFR | 2.61 | [3] | |

| Quinoline-Chalcone Hybrid 39 | A549 (Lung Cancer) | 1.91 | [3] |

| Quinoline-Chalcone Hybrid 40 | K-562 (Leukemia) | 5.29 | [3] |

| Quinoline-derived Chalcone 62c | MCF-7 (Breast Cancer) | 1.82-8.06 µg/mL | [7] |

| HepG2 (Liver Cancer) | 1.82-8.06 µg/mL | [7] | |

| HCT-116 (Colon Cancer) | 1.82-8.06 µg/mL | [7] | |

| N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine (60) | HCT-116 (Colon Cancer) | 2.56 | [7] |

| RKO (Colon Cancer) | 3.67 | [7] | |

| A2780 (Ovarian Cancer) | 3.46 | [7] | |

| Hela (Cervical Cancer) | 2.71 | [7] |

Antimicrobial Activity

Quinolinone derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][9][10]

Mechanisms of Antimicrobial Action

The primary mechanism of antibacterial action for many quinolones is the inhibition of prokaryotic type II topoisomerases, namely DNA gyrase and topoisomerase IV.[11] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. Some derivatives also exhibit antifungal properties, though the specific mechanisms are less well-defined.[8][9]

Quantitative Antimicrobial Data

The antimicrobial potency of quinolinone derivatives is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Quinolinyl Ugi-adduct 2d | Staphylococcus aureus | Moderate to Good | [8] |

| Quinolinyl Ugi-adduct 2n | Escherichia coli | Moderate to Good | [8] |

| Quinolinyl Ugi-adduct 2p | Candida albicans | Moderate to Good | [8] |

| Quinolinyl Ugi-adduct 4a | Aspergillus niger | Moderate to Good | [8] |

| Quinolinyl Ugi-adduct 4c | Staphylococcus aureus | Moderate to Good | [8] |

| Quinolinyl Ugi-adduct 4e | Escherichia coli | Moderate to Good | [8] |

| Quinolone coupled hybrid 5d | Gram-positive strains | 0.125–8 | [10] |

| Gram-negative strains | 0.125–8 | [10] | |

| Quinoline-based amide 3c | Staphylococcus aureus | 2.67 | [12] |

| Quinoline-based amide 3d | Pseudomonas aeruginosa | 7 | [12] |

| Quinoline-based amide 3b | Pseudomonas aeruginosa | up to 6.67 | [12] |

| Quinoline-based amide 3e | Pseudomonas aeruginosa | up to 6.67 | [12] |

| HT61 | Staphylococcus aureus biofilms | Effective | [13] |

Anti-inflammatory Activity

Quinoline-based compounds have been explored as anti-inflammatory agents targeting several key pharmacological targets. The nature and position of substituents on the quinoline ring are crucial for their activity and target specificity.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinolinone derivatives are mediated through the inhibition of various pro-inflammatory enzymes and receptors, including:

-

Cyclooxygenase (COX): Quinoline derivatives with a carboxylic acid moiety have shown COX-inhibitory activity.

-

Phosphodiesterase 4 (PDE4): Derivatives possessing an aniline moiety at C-4, an aryl group at C-8, and an oxazole ring at C-5 have demonstrated PDE4 inhibition.

-

Transient Receptor Potential Vanilloid 1 (TRPV1): Quinoline compounds with a carboxamide moiety can act as TRPV1 antagonists.

Antiviral Activity

Several quinolone derivatives have been investigated for their antiviral properties, with some showing specific action against viruses like HIV and Dengue virus.[11][14]

Mechanisms of Antiviral Action

The antiviral mechanisms of quinolinone derivatives are varied:

-

HIV: Some derivatives inhibit HIV replication by interfering with the Tat-TAR interaction, which is crucial for viral gene expression.[11] The introduction of an aryl group at the piperazine moiety of fluoroquinolones has been shown to shift their activity from antibacterial to anti-HIV.[11]

-

Dengue Virus: Novel quinoline derivatives have demonstrated antiviral activity against Dengue virus serotype 2 in the low micromolar range.[14] These compounds have been shown to reduce the production of the viral envelope glycoprotein.[14]

-

Other Viruses: Antibacterial fluoroquinolones have also shown effectiveness against vaccinia virus and papovaviruses.[11]

Neuroprotective Activity

Quinoline derivatives have shown promise as neuroprotective agents, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's and Parkinson's.[15][16]

Mechanisms of Neuroprotective Action

The neuroprotective effects of quinoline derivatives are often multi-targeted and include:

-

Antioxidant Activity: These compounds can scavenge free radicals and modulate the expression of antioxidant enzymes, thereby mitigating oxidative stress, a key factor in neuronal damage.[15]

-

Enzyme Inhibition: Some derivatives are predicted to inhibit enzymes like catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B), which are implicated in the pathology of neurodegenerative diseases.[16]

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of quinolinone derivatives.

Anticancer Activity: MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the quinolinone derivative and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Agar Dilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Compound Preparation: Prepare a series of twofold dilutions of the quinolinone derivative in a suitable solvent.

-

Agar Plate Preparation: Incorporate each dilution of the compound into molten Mueller-Hinton agar and pour into petri dishes. A control plate without the compound should also be prepared.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Inoculation: Spot-inoculate the agar plates with the microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the quinolinone derivative orally or intraperitoneally to the test group of rats. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: EGFR Signaling Pathway Inhibition by Quinolinone Derivatives.

Caption: PI3K/Akt/mTOR Pathway Inhibition.

Experimental Workflow Diagram

Caption: Workflow for MTT Cytotoxicity Assay.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Agar dilution - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 13. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Tautomerism and Stability of 4-Hydroxy-3-methylquinolin-2(1H)-one

For researchers, scientists, and professionals in drug development, a thorough understanding of the tautomeric behavior of bioactive molecules is paramount. The tautomeric forms of a compound can exhibit significantly different physicochemical properties, receptor binding affinities, and metabolic pathways. This guide provides a detailed examination of the tautomerism and stability of 4-hydroxy-3-methylquinolin-2(1H)-one, a core scaffold in many pharmacologically active compounds.

Introduction to Tautomerism in this compound

This compound can exist in several tautomeric forms due to proton migration. The principal tautomers are the 4-hydroxy-2-oxo (amide) form, the 2,4-dihydroxy (enol) form, and the 2,4-dione (diketo) form. Extensive experimental and computational studies have demonstrated that the equilibrium overwhelmingly favors the 4-hydroxy-2(1H)-quinolinone tautomer in both solid and solution phases.[1] This preference is largely attributed to the thermodynamic stability conferred by the cyclic amide group within the heterocyclic ring.[1]

While the 4-hydroxy-2-oxo form is predominant, understanding the potential for equilibrium shifts under different conditions is crucial for drug design and development. Factors such as substitution patterns on the quinoline ring and the polarity of the solvent can influence the relative stability of the tautomers. For instance, the presence of a hydrogen bond acceptor at the 3-position can increase the stability of the enol form.[2]

Tautomeric Forms and Equilibrium

The key tautomeric forms of this compound are depicted in the equilibrium below. The stability of these forms has been investigated using various spectroscopic and computational methods.

Caption: Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomer Stability

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in quantifying the relative stabilities of the tautomers. These calculations consistently show the 4-hydroxy-2(1H)-quinolinone form to be the most stable.

| Tautomer System | Computational Method | Energy Difference (kJ/mol) (Keto Favored) | Reference |

| Ethyl 4-hydroxy-5-methylquinoline-3-carboxylate | B3LYP/6-311++G(d,p) | 27 | [1][3] |

| Ethyl 4-oxo-7-methylquinoline-3-carboxylate | B3LYP/6-311++G(d,p) | 38 | [1][3] |

| 4-(methylsulfanyl)-3[...]quinoline-2(1H)-one | M06-2X/6-311++G(d,p) | ~38.80 (gas), ~37.35 (ethanol) | [4] |

Note: Data for closely related structures are presented to illustrate the general magnitude of the energy differences.

Experimental Protocols for Tautomer Characterization

The identification and characterization of the predominant tautomer rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To distinguish between the tautomeric forms in solution based on their unique chemical shifts.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher.

-

Analysis: The presence of the 4-hydroxy-2(1H)-quinolinone tautomer is confirmed by signals for the N-H proton (often broad) and an O-H proton.[1]

-

-

¹³C NMR Spectroscopy:

-

Acquire a ¹³C NMR spectrum.

-

Analysis: A characteristic downfield signal for the C4 carbonyl carbon, typically above 170 ppm, is a reliable indicator of the keto-enol form.[1][5] The absence of this signal and the appearance of a C4 signal more typical of an aromatic carbon bearing an -OH group would indicate the enol form.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the solid state, particularly the carbonyl group of the quinolinone ring.

Methodology:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Spectrum Acquisition: Record the IR spectrum in the 4000-400 cm⁻¹ range.

-

Analysis: A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the C=O stretching vibration of the quinolinone ring, confirming the presence of the keto tautomer.[1] The absence of this band and the presence of a broad O-H stretching band would suggest the dihydroxy form.

X-ray Crystallography

Objective: To definitively determine the solid-state structure of the molecule.

Methodology:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve and refine the crystal structure to obtain the precise atomic coordinates.

-

Analysis: The refined structure will unequivocally show the positions of all atoms, including the protons, confirming the predominant tautomeric form in the solid state.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound tautomerism.

Caption: Experimental workflow for tautomer analysis.

Conclusion

The tautomeric landscape of this compound is dominated by the 4-hydroxy-2-oxo (amide) form. This stability is a key determinant of its chemical and biological properties. A multi-pronged analytical approach, combining high-resolution spectroscopic techniques and computational modeling, is essential for a comprehensive understanding of its tautomeric behavior. For professionals in drug discovery and development, this knowledge is critical for accurate structure-activity relationship (SAR) studies, prediction of metabolic fate, and the design of novel therapeutics with optimized efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Hydroxy-3-methylquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic analysis of 4-Hydroxy-3-methylquinolin-2(1H)-one, a quinolinone derivative of interest in various research fields. This document outlines the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a comprehensive reference for its structural elucidation and characterization.

Executive Summary

This compound is a heterocyclic compound that has been identified from both plant and bacterial sources. Its structural confirmation relies heavily on a combination of spectroscopic techniques. This guide presents a consolidated summary of its ¹H NMR, ¹³C NMR, IR, and MS data, supported by detailed, generalized experimental protocols for acquiring such spectra. The information is intended to aid researchers in the identification, characterization, and quality control of this compound in various applications, including drug discovery and natural product chemistry.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound (DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 11.30 | s | Exchangeable Proton (OH or NH) |

| 7.85 | - | Aromatic Methine |

| 7.41 | - | Aromatic Methine |

| 7.23 | - | Aromatic Methine |

| 7.12 | - | Aromatic Methine |

| 1.98 | s | Allylic Methyl |

Table 2: ¹³C NMR Spectral Data of this compound (DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Assignment |

| 164.0 | Heteroatom-substituted nonprotonated sp² C |

| 157.4 | Heteroatom-substituted nonprotonated sp² C |

| 137.4 | Nonprotonated sp² C |

| 129.8 | Aromatic Methine C |

| 122.7 | Aromatic Methine C |

| 121.2 | Aromatic Methine C |

| 115.8 | Nonprotonated sp² C |

| 115.0 | Aromatic Methine C |

| 106.9 | Nonprotonated sp² C |

| 9.6 | Allylic Methyl C |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of this compound [1]

| Wavenumber (cm⁻¹) | Interpretation |

| 3268, 3186 | OH/NH stretching |

| 2958, 2927 | C-H stretching |

| 1595 | C=O stretching / C=C aromatic stretching |

| 1486, 1387, 1354 | Aromatic ring vibrations / C-H bending |

Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data of this compound [1]

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M + Na]⁺ | 198.0526 | 198.0525 | C₁₀H₉NNaO₂ |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-dimensional ¹H NMR spectrum using a pulse program such as 'zg30' or 'zg'.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).

-

Use an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the Free Induction Decay (FID) with an exponential window function and perform Fourier transformation.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

¹³C NMR Spectroscopy Protocol:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling (e.g., using a 'zgpg30' pulse program).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

-

Use a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Process the FID with an exponential window function and perform Fourier transformation.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample of this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a typical range of 4000 to 400 cm⁻¹.

-

Collect a sufficient number of scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solvent should be of high purity (LC-MS grade) to minimize background ions.

Data Acquisition (Positive Ion Mode ESI):

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

-

Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve stable ionization.

-

Acquire the mass spectrum in the positive ion mode to observe protonated molecules ([M+H]⁺) or adducts like sodium adducts ([M+Na]⁺).

-

Set the mass analyzer to scan over an appropriate m/z range (e.g., 50-500).

-

For high-resolution data, ensure the instrument is properly calibrated to achieve mass accuracy typically below 5 ppm.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis and structural elucidation of an organic compound.

References

A Technical Guide to the Solubility of 4-Hydroxy-3-methylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-Hydroxy-3-methylquinolin-2(1H)-one, a key physicochemical property for its application in research and drug development. While a comprehensive search of publicly available scientific literature and databases did not yield specific quantitative solubility data for this compound, this document provides a detailed experimental protocol for its determination. Furthermore, it outlines the key factors influencing the solubility of quinolinone derivatives and presents logical workflows for experimental design and data interpretation. This guide is intended to empower researchers to generate reliable and consistent solubility data for this compound in various solvents.

Introduction

This compound belongs to the quinolinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation development, and overall therapeutic efficacy. Understanding and quantifying the solubility of this compound in different solvent systems is therefore a fundamental requirement for its advancement in any research or development pipeline.

This guide provides a robust framework for determining the thermodynamic (equilibrium) solubility of this compound. It includes a detailed experimental protocol based on the widely accepted shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Quantitative Solubility Data

A thorough review of scientific databases and literature did not reveal any publicly available quantitative data on the solubility of this compound in various solvents. The following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| e.g., Water | 25 | Data to be determined | Data to be determined | e.g., HPLC-UV |

| e.g., Ethanol | 25 | Data to be determined | Data to be determined | e.g., HPLC-UV |

| e.g., DMSO | 25 | Data to be determined | Data to be determined | e.g., HPLC-UV |

| e.g., PBS (pH 7.4) | 37 | Data to be determined | Data to be determined | e.g., HPLC-UV |

Experimental Protocol: Determination of Thermodynamic Solubility

The following protocol describes the shake-flask method, which is considered the gold standard for determining equilibrium solubility.[1][2][3][4]

Materials and Equipment

-

Compound: this compound (powder form)

-

Solvents: A range of analytical grade solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS) at various pH values).

-

Equipment:

-

Analytical balance

-

Vials with screw caps (e.g., 2-4 mL glass vials)

-

Thermostatic shaker or incubator with agitation capabilities

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

-

pH meter

-

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. An amount that is visibly in excess of what will dissolve is required to ensure saturation.

-

Accurately add a known volume of the desired solvent to the vial.

-

-

Equilibration:

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

-

Centrifuge the vials at a high speed to pellet the remaining undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any fine, suspended particles.

-

-

Quantification:

-

Preparation of Calibration Standards: Prepare a stock solution of this compound of a known concentration in the chosen solvent. From this stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Sample Dilution: Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Analysis:

-

HPLC-UV: Analyze the standard solutions and the diluted sample solution by HPLC. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of the diluted sample from this curve.

-

UV-Vis Spectrophotometry: Measure the absorbance of the standard solutions and the diluted sample solution at the wavelength of maximum absorbance (λmax). Create a calibration curve of absorbance versus concentration to determine the concentration of the diluted sample.

-

-

Calculation of Solubility: Calculate the solubility of this compound in the solvent by multiplying the determined concentration of the diluted sample by the dilution factor.

-

Visualized Workflows and Relationships

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Factors Influencing Solubility

The solubility of this compound is governed by a complex interplay of factors related to the solute, the solvent, and the experimental conditions. The "like dissolves like" principle is a fundamental concept, suggesting that solutes are most soluble in solvents with similar polarity.[6][7]

-

Solute Properties: The presence of the hydroxyl (-OH) and amide functional groups in this compound allows for hydrogen bonding, which can enhance solubility in polar, protic solvents like water and alcohols.[6][8] However, the quinolinone core is a bicyclic aromatic system, which is largely non-polar and contributes to lower aqueous solubility.[5]

-

Solvent Properties: Polar solvents will interact favorably with the polar functional groups of the molecule, while non-polar solvents will better solvate the aromatic core.[6][7] The use of co-solvents (a mixture of a polar and a less polar solvent) can be a strategy to optimize solubility.

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[6][9] This is because the dissolution process is often endothermic, and increased thermal energy helps to overcome the crystal lattice energy of the solid.

-

pH of the Medium: As a quinolinone derivative, the compound may exhibit acidic or basic properties. The 4-hydroxy group can be deprotonated at higher pH, forming a more polar and potentially more water-soluble phenolate. Conversely, the quinolinone nitrogen might be protonated at very low pH. Therefore, the solubility in aqueous buffers is expected to be pH-dependent.

The following diagram illustrates the relationship between these key factors.

Conclusion

While pre-existing quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary tools for its experimental determination. By following the detailed protocol for the shake-flask method and considering the fundamental principles that govern solubility, researchers can generate accurate and reproducible data. This information is indispensable for the rational design of formulations, the interpretation of biological assay results, and the overall advancement of this compound as a compound of interest in scientific and pharmaceutical research.

References

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. bioassaysys.com [bioassaysys.com]

- 5. benchchem.com [benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]

The Structure-Activity Relationship of 4-Hydroxy-3-nitroquinolin-2(1H)-ones: A Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-hydroxy-3-nitroquinolin-2(1H)-one (HNQ) scaffold is a significant pharmacophore in modern medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core structure have been extensively investigated as antagonists for the N-methyl-D-aspartate (NMDA) receptor, as well as for their antimicrobial properties. Understanding the structure-activity relationship (SAR) of this class of compounds is paramount for designing next-generation therapeutics with enhanced potency and selectivity. This guide provides a comprehensive overview of the SAR of HNQs, detailed experimental protocols, and visual workflows to aid in future drug development endeavors.

Core Structure and Biological Target

The fundamental structure of the HNQ scaffold consists of a quinolinone ring system featuring a hydroxyl group at the C4 position and a nitro group at the C3 position. The primary biological target identified for this class of compounds is the glycine binding site of the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity and memory function.[1][2] By acting as antagonists at this site, HNQs can modulate glutamatergic neurotransmission, a mechanism of interest for treating various neurological disorders.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the benzene ring of the HNQ core has revealed critical insights into the structural requirements for potent biological activity. The general SAR trend indicates that substitutions on the benzene moiety significantly influence the antagonist potency at the NMDA receptor.

Key SAR Findings:

-

Positions 5, 6, and 7: Substitutions at these positions generally lead to an increase in antagonist potency.[1][2] Halogenation, in particular, has proven to be a successful strategy.

-

Position 8: In stark contrast, any substitution at the 8-position results in a dramatic decrease in activity.[1][2] This suggests a steric hindrance or an unfavorable electronic interaction at the receptor binding site.

-

Potency and Selectivity: The most potent antagonist identified from a series of synthesized compounds was 5,6,7-trichloro HNQ, exhibiting an IC50 of 220 nM in a radioligand binding assay.[1][2] Furthermore, HNQs have demonstrated greater selectivity for NMDA receptors over AMPA receptors when compared to related quinoxaline-2,3-diones (QXs) and 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes (QTOs).[1]

Quantitative SAR Data

The following table summarizes the quantitative data for a series of HNQ derivatives evaluated for their ability to inhibit [3H]DCKA binding to the glycine site of the NMDA receptor.

| Compound | R5 | R6 | R7 | R8 | IC50 (µM) |

| 8a | H | H | H | H | 14 |

| 8b | F | H | H | H | 5.3 |

| 8c | Cl | H | H | H | 3.5 |

| 8d | H | Cl | H | H | 2.5 |

| 8e | H | H | Cl | H | 1.8 |

| 8f | H | H | H | Cl | >100 |

| 8g | Cl | Cl | H | H | 1.1 |

| 8h | H | Cl | Cl | H | 0.8 |

| 8i | Cl | Cl | Cl | H | 0.22 |

Data sourced from Jin & Blankley (1995), Journal of Medicinal Chemistry.[1][2]

Visualizing SAR and Experimental Workflow

To better illustrate the key relationships and processes involved in the study of HNQs, the following diagrams have been generated.

Caption: Key Structure-Activity Relationships of HNQ Derivatives.

Caption: General Experimental Workflow for HNQ Antagonist Evaluation.

Key Experimental Protocols

A detailed understanding of the methodologies used to generate SAR data is crucial for reproducibility and further development. The following are protocols for the key experiments cited in the literature.

Synthesis of 4-Hydroxy-3-nitroquinolin-2(1H)-ones (General Procedure)

The synthesis of the HNQ series is typically achieved through the nitration of the corresponding 2,4-quinolinediols.[1][2]

-

Preparation of Starting Material: Substituted 2,4-quinolinediols are synthesized according to established literature methods.

-

Nitration: The 2,4-quinolinediol is dissolved in a suitable solvent, such as acetic acid.

-

Addition of Nitrating Agent: A nitrating agent, often a mixture of nitric acid and sodium nitrite, is added portion-wise to the solution while maintaining a controlled temperature.[3]

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed and can be further purified by recrystallization to yield the desired 4-hydroxy-3-nitroquinolin-2(1H)-one derivative.

[3H]DCKA Binding Assay for NMDA Receptor Glycine Site

This radioligand binding assay is used to determine the affinity of the synthesized HNQs for the glycine binding site of the NMDA receptor.[1][2]

-

Membrane Preparation: Rat brain membranes, typically from the cortex and hippocampus, are prepared through a series of homogenization and centrifugation steps in a buffered solution.

-

Assay Incubation: The brain membranes are incubated in a buffer solution containing a known concentration of the radioligand [3H]DCKA (a high-affinity glycine site antagonist) and varying concentrations of the test compound (HNQ derivative).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific [3H]DCKA binding (IC50) is calculated by non-linear regression analysis. Non-specific binding is determined in the presence of a saturating concentration of a known glycine site agonist or antagonist.

Functional Antagonism Assay in Xenopus Oocytes

This electrophysiological assay assesses the functional antagonism of the HNQs at NMDA receptors expressed in a cellular system.[1][2]

-

Oocyte Preparation: Oocytes are harvested from Xenopus laevis and injected with cRNA encoding for specific NMDA receptor subunits (e.g., NR1a/NR2C).

-

Electrophysiological Recording: Two-electrode voltage-clamp recordings are performed on the injected oocytes. The oocytes are perfused with a standard recording solution.

-

Agonist Application: The NMDA receptor is activated by the co-application of glutamate and glycine.

-

Antagonist Application: The test compound (HNQ) is co-applied with the agonists at various concentrations to determine its inhibitory effect on the agonist-induced current.

-

Data Analysis: The data are used to construct concentration-response curves and calculate the antagonist's equilibrium dissociation constant (Kb), providing a measure of its functional potency.

Conclusion

The 4-hydroxy-3-nitroquinolin-2(1H)-one scaffold represents a promising platform for the development of potent and selective antagonists of the NMDA receptor glycine site. The structure-activity relationship is well-defined, with substitutions at positions 5, 6, and 7 enhancing potency, while substitution at position 8 is detrimental. The 5,6,7-trichloro HNQ stands out as a particularly potent derivative. The detailed protocols and workflows provided herein offer a solid foundation for researchers to build upon, enabling the rational design and synthesis of novel HNQ analogs with improved therapeutic potential for neurological disorders. Future work could explore a wider range of substitutions at the favorable positions and investigate the pharmacokinetic and pharmacodynamic properties of the most potent compounds.

References

The Multifaceted Mechanisms of Action of Quinolinone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of therapeutic agents. Its versatility allows for interaction with a wide array of biological targets, leading to distinct mechanisms of action that have been successfully exploited in the treatment of various diseases, from bacterial infections and cancer to central nervous system disorders and inflammatory conditions. This technical guide provides an in-depth exploration of the primary mechanisms through which quinolinone compounds exert their pharmacological effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Kinase Inhibition: A Dominant Anti-Cancer Strategy

A significant number of quinolinone derivatives function as potent inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways controlling growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

One prominent example is Rebastinib (DCC-2036) , a quinolinone-based inhibitor targeting the Bcr-Abl fusion protein, which is characteristic of Chronic Myeloid Leukemia (CML). Rebastinib is a "switch-control" inhibitor that binds to the ABL1 kinase domain, forcing it into an inactive conformation. This mechanism is effective against both the wild-type Bcr-Abl and the T315I "gatekeeper" mutant, which confers resistance to other tyrosine kinase inhibitors.[1][2] Beyond Bcr-Abl, Rebastinib exhibits a multi-kinase inhibition profile, potently targeting other kinases implicated in cancer progression, such as the SRC family and receptor tyrosine kinases like FLT3 and TIE2.[1][3][4]

Another class of kinases targeted by quinolinone compounds is the PIM kinase family (PIM-1, PIM-2, PIM-3), which are serine/threonine kinases involved in cell cycle progression and apoptosis.[5][6] Several quinoline-based compounds have demonstrated potent, low nanomolar inhibition of PIM-1 kinase, leading to apoptosis in cancer cell lines.[7]

Quantitative Data: Kinase Inhibitory Potency of Quinolinone Compounds

The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit 50% of the target kinase's activity.

| Compound/Class | Target Kinase | IC50 (nM) | Reference(s) |

| Rebastinib | u-Abl1 (native) | 0.8 | [1] |

| p-Abl1 (native) | 2 | [1] | |

| Abl1 (T315I mutant) | 4 | [1][2] | |

| SRC | 34 | [1] | |

| LYN | 29 | [1] | |

| FGR | 38 | [1] | |

| HCK | 40 | [1] | |

| KDR (VEGFR2) | 4 | [1] | |

| FLT3 | 2 | [1] | |

| TIE2 | 6 | [1] | |

| Quinoline-Pyridine Hybrid | PIM-1 | 14.3 | [7] |

| TCS PIM-1 1 | PIM-1 | 50 | [8] |

Signaling Pathway: Rebastinib Inhibition of Bcr-Abl Signaling